
Dichlorotetrakis(acetonitrile)ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorotetrakis(acetonitrile)ruthenium is a coordination compound with the formula [RuCl2(CH3CN)4]. This compound is of significant interest in the field of inorganic chemistry due to its versatile reactivity and potential applications in various scientific domains. Ruthenium, a transition metal, forms stable complexes with acetonitrile, making this compound a valuable precursor for synthesizing other ruthenium-based complexes.
準備方法
Synthetic Routes and Reaction Conditions: Dichlorotetrakis(acetonitrile)ruthenium can be synthesized by reacting ruthenium trichloride (RuCl3) with acetonitrile (CH3CN) under specific conditions. The reaction typically involves dissolving ruthenium trichloride in acetonitrile and heating the mixture to facilitate the formation of the desired complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 4 \text{CH}_3\text{CN} \rightarrow \text{[RuCl}_2(\text{CH}_3\text{CN})_4] ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction using larger reactors and optimizing conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Dichlorotetrakis(acetonitrile)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines, amines, or other nitrogen-containing compounds.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation or reduction, leading to the formation of different oxidation states and complexes.
Coordination Reactions: The compound can coordinate with other molecules or ions, forming new complexes with different properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., pyridine), and other ligands. These reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used to oxidize or reduce the ruthenium center.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield complexes like [RuCl2(PPh3)4], while oxidation reactions can produce higher oxidation state complexes.
科学的研究の応用
Dichlorotetrakis(acetonitrile)ruthenium has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for synthesizing various ruthenium complexes used in catalysis, materials science, and coordination chemistry.
Biology and Medicine: Ruthenium complexes, including those derived from this compound, have shown potential as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: The compound is used in the development of catalysts for chemical reactions, including hydrogenation, oxidation, and polymerization processes.
作用機序
The mechanism of action of dichlorotetrakis(acetonitrile)ruthenium and its derivatives involves coordination with target molecules, such as DNA or proteins. The ruthenium center can form covalent bonds with nucleophilic sites on these molecules, leading to structural changes and functional disruptions. In the case of anticancer activity, the compound can induce apoptosis by interacting with DNA and triggering cellular pathways that lead to programmed cell death.
類似化合物との比較
Dichlorotetrakis(dimethylsulfoxide)ruthenium(II): This compound has similar coordination properties but uses dimethylsulfoxide (DMSO) as ligands instead of acetonitrile.
Dichlorotetrakis(pyridine)ruthenium(II): This complex uses pyridine ligands and exhibits different reactivity and applications compared to the acetonitrile complex.
Uniqueness: Dichlorotetrakis(acetonitrile)ruthenium is unique due to its ability to easily undergo ligand substitution reactions, making it a versatile precursor for synthesizing a wide range of ruthenium complexes. Its stability and reactivity in various chemical environments also contribute to its distinctiveness.
特性
CAS番号 |
939024-67-6 |
|---|---|
分子式 |
C8H12Cl2N4Ru |
分子量 |
336.2 g/mol |
IUPAC名 |
acetonitrile;dichlororuthenium |
InChI |
InChI=1S/4C2H3N.2ClH.Ru/c4*1-2-3;;;/h4*1H3;2*1H;/q;;;;;;+2/p-2 |
InChIキー |
SJRJYBLWSPYJOA-UHFFFAOYSA-L |
正規SMILES |
CC#N.CC#N.CC#N.CC#N.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12868928.png)
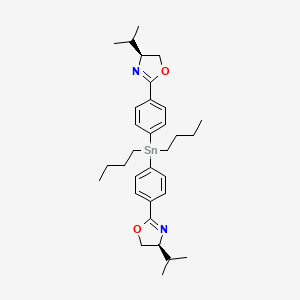

![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)

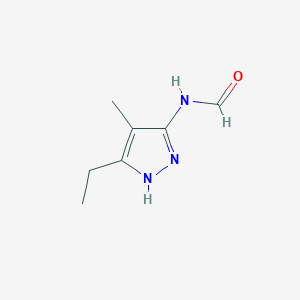
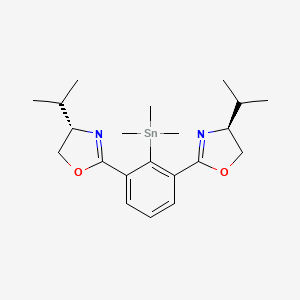
![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
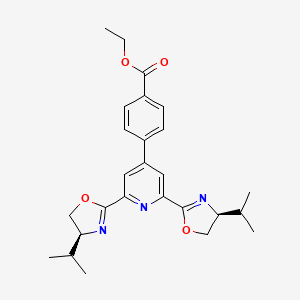
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
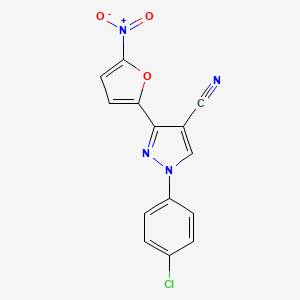

![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
